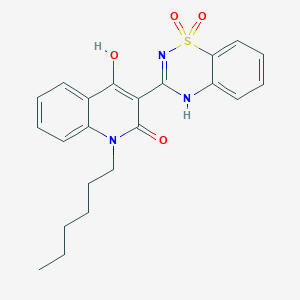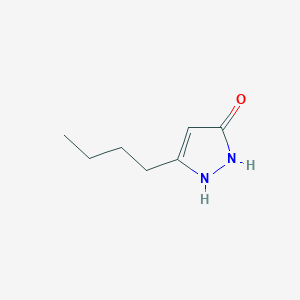![molecular formula C19H24F2N4 B6100486 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6100486.png)
7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane is a novel chemical entity that has gained considerable attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential as an anticancer agent. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the study of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another direction is to study its mechanism of action in more detail, including its effects on other cellular pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2,3-difluorobenzylamine with 1H-imidazole-4-carboxaldehyde, followed by the addition of 1,6-diaminohexane. The reaction mixture is then heated under reflux in methanol to produce the final product in good yield.
Applications De Recherche Scientifique
The compound 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has shown promising results in various scientific research applications. One of the most significant applications is its potential as an anticancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
9-[(2,3-difluorophenyl)methyl]-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N4/c20-17-4-1-3-15(18(17)21)10-24-7-2-5-19(12-24)6-8-25(13-19)11-16-9-22-14-23-16/h1,3-4,9,14H,2,5-8,10-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUTURRGZRUNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=CN3)CN(C1)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{[(4-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6100414.png)

![N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6100429.png)

![3-[(2-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6100444.png)
![2-{[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B6100464.png)

![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B6100475.png)

![methyl 1-[2-hydroxy-3-(3-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6100493.png)
![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6100497.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6100498.png)